N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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Overview
Description
N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{5-[(2-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
- N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
- N-(4-{5-[(2-methylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Uniqueness
The uniqueness of N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H17ClN4OS |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H17ClN4OS/c1-12(24)20-15-9-7-13(8-10-15)17-21-22-18(23(17)2)25-11-14-5-3-4-6-16(14)19/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
OBFFCDKHYNDEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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